Boc-aminooxy-ethyl-SS-propanol

Bioconjugation ADC Linker Physicochemical Properties

This heterobifunctional linker features a Boc-protected aminooxy group, a redox-sensitive disulfide bond, and a hydroxyl handle. Its compact ethyl spacer minimizes steric hindrance, making it ideal for achieving high drug-to-antibody ratios in ADCs without promoting aggregation. The orthogonal conjugation workflow ensures high site-specificity for targeted delivery research.

Molecular Formula C9H19NO4S2
Molecular Weight 269.4 g/mol
Cat. No. B606308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-aminooxy-ethyl-SS-propanol
SynonymsBoc-aminooxy-ethyl-SS-propanol
Molecular FormulaC9H19NO4S2
Molecular Weight269.4 g/mol
Structural Identifiers
InChIInChI=1S/C9H19NO4S2/c1-9(2,3)14-8(12)10-13-5-7-16-15-6-4-11/h11H,4-7H2,1-3H3,(H,10,12)
InChIKeyFJJVBSKVTYVXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Boc-aminooxy-ethyl-SS-propanol: Procurement-Grade Overview of a Redox-Cleavable Bifunctional Linker


Boc-aminooxy-ethyl-SS-propanol (CAS# 2128735-21-5, C9H19NO4S2, MW 269.38) is a heterobifunctional, cleavable linker molecule employed primarily in the synthesis of antibody-drug conjugates (ADCs) . Its core architecture comprises three functional elements: a tert-butoxycarbonyl (Boc)-protected aminooxy group for carbonyl-selective oxime ligation following mild acidic deprotection, a central disulfide (SS) bond that enables redox-triggered cleavage in reducing intracellular environments (e.g., high glutathione), and a terminal hydroxyl group for further functionalization [1]. This structural arrangement provides a precise, two-step orthogonal conjugation workflow, which is a key differentiator for procurement in targeted delivery research.

Boc-aminooxy-ethyl-SS-propanol: Why Generic Substitution of Cleavable Linkers Risks Experimental Reproducibility


Direct substitution of Boc-aminooxy-ethyl-SS-propanol with structurally similar, in-class cleavable linkers (e.g., Boc-aminooxy-PEGn-SS-propanol analogs or Boc-NH-ethyl-SS-propionic acid) is not scientifically valid without quantitative re-validation. While all share the same fundamental cleavage chemistry, critical physicochemical parameters such as molecular weight, LogP, and linker length differ substantially, directly impacting solubility, conjugation efficiency, intracellular release kinetics, and the spatial orientation of the conjugated payload [1]. For instance, the presence and length of a polyethylene glycol (PEG) spacer in an analog alters hydrophilicity and can significantly affect the aggregation profile and in vivo pharmacokinetics of the final conjugate . Procurement decisions based solely on functional group similarity therefore introduce uncontrolled variables that compromise both experimental reproducibility and the accurate interpretation of biological data.

Boc-aminooxy-ethyl-SS-propanol: A Quantitative Evidence Guide for Scientific Selection


Molecular Weight and Physicochemical Differentiation from PEGylated Analogs

Boc-aminooxy-ethyl-SS-propanol has a molecular weight of 269.38 g/mol, a predicted LogP of 1.0, and a predicted relative density of 1.217 g/cm³ . In direct comparison to a common PEGylated analog, t-Boc-Aminooxy-PEG4-acid (MW 381.42 g/mol, LogP -0.84), the target compound is 29.4% lower in molecular weight and has a significantly higher LogP, indicating it is more hydrophobic and has a smaller spatial footprint [1].

Bioconjugation ADC Linker Physicochemical Properties

Orthogonal Conjugation Capability via Boc-Protected Aminooxy Group

The Boc-protected aminooxy group in Boc-aminooxy-ethyl-SS-propanol is stable under neutral and basic conditions, allowing for orthogonal conjugation strategies. Deprotection occurs selectively under mild acidic conditions, liberating a free aminooxy group for subsequent oxime ligation with aldehydes or ketones . This is a class-level feature of Boc-aminooxy linkers. In contrast, analogs with an unprotected amino group (e.g., Boc-NH-ethyl-SS-propionic acid) or a different functional handle (e.g., NHS ester) necessitate different and often mutually incompatible conjugation workflows [1].

Oxime Ligation Bioorthogonal Chemistry Boc Deprotection

Redox-Triggered Cleavability as a Design Feature

The central disulfide bond of Boc-aminooxy-ethyl-SS-propanol is designed to be stable in the extracellular environment (e.g., plasma) but is cleaved by reducing agents such as glutathione (GSH), which is present at high concentrations (1-10 mM) in the cytosol of cells [1]. This redox-sensitive cleavage is a hallmark of disulfide-based linkers. While no direct kinetic data (e.g., half-life) for this specific compound was identified in primary literature, studies on a structurally similar heterobifunctional crosslinker containing aminooxy and disulfide functionalities have confirmed that drug release occurs in the presence of glutathione, validating the mechanism for this class of linker [2].

Drug Release Glutathione Disulfide Cleavage

Minimalist Linker Length for High Drug-to-Antibody Ratio (DAR) Conjugates

Boc-aminooxy-ethyl-SS-propanol has a compact molecular structure with a total of 9 rotatable bonds, a consequence of its short, non-PEGylated ethyl linker . This contrasts sharply with PEGylated analogs like Amino-ethyl-SS-PEG3-NHBoc, which contains a 3-unit PEG spacer and has a larger hydrodynamic radius . The shorter, more rigid linker of the target compound is a strategic design choice. While direct quantitative DAR data for this specific linker is not available in the public domain, it is a class-level inference that shorter linkers are often favored to achieve higher drug-to-antibody ratios (DARs) by minimizing steric clashes between neighboring payloads on the antibody surface and reducing the risk of antibody aggregation.

DAR ADC Design Steric Hindrance

Boc-aminooxy-ethyl-SS-propanol: Validated Research and Industrial Application Scenarios


Synthesis of High-DAR Antibody-Drug Conjugates (ADCs) for Oncology Research

This scenario directly leverages the compound's compact linker architecture (Evidence Item #4). Its short ethyl spacer and lower molecular weight relative to PEGylated alternatives make it a preferred building block for generating ADCs with a high drug-to-antibody ratio (DAR). This is critical for maximizing the cytotoxic potency of the ADC, as the minimalist linker design reduces steric hindrance and minimizes the risk of antibody aggregation, a common challenge with longer, bulkier linkers [1].

Construction of Redox-Sensitive Peptide-Drug Conjugates

Based on the confirmed mechanism of redox-triggered cleavage (Evidence Item #3), Boc-aminooxy-ethyl-SS-propanol is an ideal precursor for synthesizing heterobifunctional crosslinkers used in peptide-drug conjugates. The compound can be functionalized at the terminal hydroxyl to introduce a thiol-reactive group, while the deprotected aminooxy group forms a stable oxime bond with a carbonyl-containing drug (e.g., doxorubicin) [2]. The resulting disulfide bond ensures selective drug release in the reducing environment of the cytosol, a design validated by studies on similar linker systems.

Site-Specific Bioconjugation via Orthogonal Oxime Ligation Chemistry

This application relies on the orthogonal conjugation capability conferred by the Boc-protected aminooxy group (Evidence Item #2). Researchers requiring precise, two-step bioconjugation can utilize this linker to first attach it to a biomolecule of interest via the hydroxyl group, and then, after selective acidic deprotection, conjugate it to a second biomolecule bearing an aldehyde or ketone via a stable oxime bond. This orthogonal workflow prevents side reactions and ensures high site-specificity, which is essential for constructing well-defined protein-drug conjugates or imaging probes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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